molecular formula C22H22N4O3 B7698014 N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No. B7698014
M. Wt: 390.4 g/mol
InChI Key: HIJCIFNJXSLUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as EMA401, is a novel drug candidate that has shown potential in treating chronic pain. It is a small molecule drug that acts as an antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to reduce pain in preclinical studies.

Mechanism of Action

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide acts as an antagonist of the AT2R, which is involved in pain processing and modulation. By blocking the AT2R, this compound reduces the transmission of pain signals in the spinal cord, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical models of chronic pain without causing significant side effects. It does not affect blood pressure or heart rate, suggesting that it may be a safe and effective treatment for chronic pain.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in preclinical models of chronic pain, making it a valuable tool for researchers studying pain processing and modulation. However, its efficacy and safety in humans have not yet been fully established, and further clinical trials are needed to determine its potential as a treatment for chronic pain.

Future Directions

There are several potential future directions for research on N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One area of interest is the development of more potent and selective AT2R antagonists that may be more effective in treating chronic pain. Another area of interest is the investigation of the potential use of this compound in combination with other pain medications to enhance its efficacy. Finally, further clinical trials are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its approval as a treatment for chronic pain.

Synthesis Methods

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-amino-4-methylpyrazolo[3,4-b]quinoline, followed by the reaction of the resulting intermediate with ethyl iodide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. It has been shown to be effective in reducing pain in these models, suggesting that it may have potential as a treatment for chronic pain in humans.

properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-5-26-21-16(11-14-8-6-7-13(2)19(14)23-21)20(25-26)24-22(27)15-9-10-17(28-3)18(12-15)29-4/h6-12H,5H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCIFNJXSLUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.